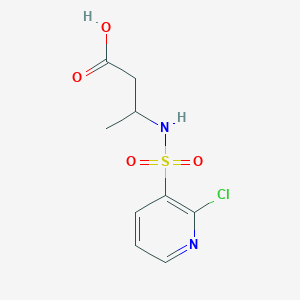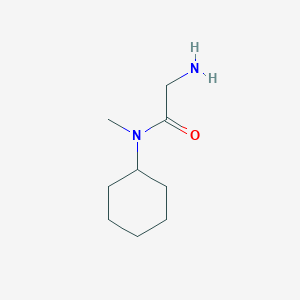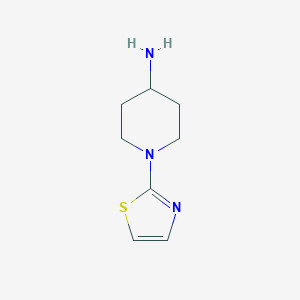
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one
描述
6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative with a molecular formula of C15H11Cl2N3O and a molecular weight of 320.18 g/mol. This compound is characterized by the presence of a quinazoline core, a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and an amino group at the 6 position. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Benzylamine Derivation: The starting material is often a benzylamine derivative, which undergoes chlorination to introduce chlorine atoms at the 3 and 4 positions of the benzyl ring.
Quinazoline Formation: The chlorinated benzylamine is then reacted with a suitable quinazoline precursor under controlled conditions to form the quinazoline core.
Amination: Finally, the amino group is introduced at the 6 position through amination reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been evaluated for its efficacy in treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
作用机制
The mechanism by which 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Quinazoline Derivatives: Other quinazoline derivatives with similar structural features.
Benzylamine Derivatives: Compounds containing benzylamine groups with various substitutions.
Chlorinated Compounds: Other compounds with chlorine atoms at similar positions on the benzyl ring.
Uniqueness: 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one stands out due to its specific combination of functional groups and its potential biological and pharmaceutical applications. Its unique structure allows for diverse reactivity and interactions with biological targets.
属性
IUPAC Name |
6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIFTGBCQQODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1517921.png)
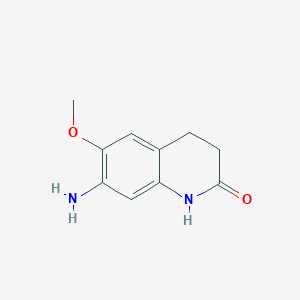
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
amine](/img/structure/B1517929.png)
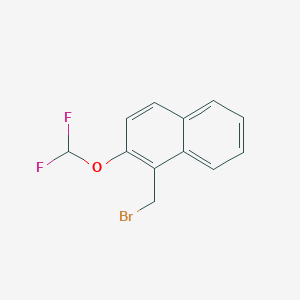
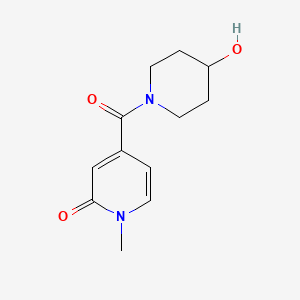

![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
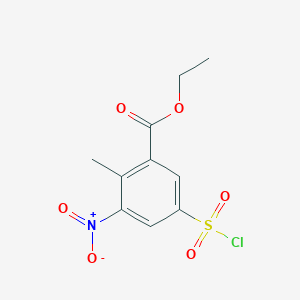
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
